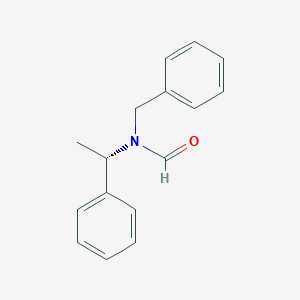
(S)-N-Benzyl-N-(1-phenylethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Benzyl-N-(1-phenylethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group and a phenylethyl group attached to the nitrogen atom of the formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-N-(1-phenylethyl)formamide can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Another method involves the formylation of (S)-N-benzyl-N-(1-phenylethyl)amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various acids or bases, depending on the specific conditions required .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Benzyl-N-(1-phenylethyl)formamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(S)-N-Benzyl-N-(1-phenylethyl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-N-(1-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N-Benzylformamide: Lacks the phenylethyl group, making it less sterically hindered and potentially less selective in its interactions.
N-(1-Phenylethyl)formamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-Methyl-N-(methylbenzyl)formamide: Contains methyl groups instead of phenylethyl, leading to different chemical and biological properties.
Uniqueness
(S)-N-Benzyl-N-(1-phenylethyl)formamide is unique due to the presence of both benzyl and phenylethyl groups, which contribute to its distinct chemical reactivity and biological activity. These groups provide steric and electronic effects that can enhance the compound’s selectivity and potency in various applications .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-N-[(1S)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO/c1-14(16-10-6-3-7-11-16)17(13-18)12-15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3/t14-/m0/s1 |
InChI Key |
JUTKOVMEIVQLOO-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















